molecular formula C14H16N2O3 B1295658 ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 53720-95-9

ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B1295658
CAS No.: 53720-95-9
M. Wt: 260.29 g/mol
InChI Key: RPGUZVBNBVXTFL-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with various functional groups

Biochemical Analysis

Biochemical Properties

Ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The amino group in the compound can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting or activating enzymatic activity. Additionally, the benzyl group can engage in hydrophobic interactions with protein pockets, influencing the binding affinity and specificity of the compound. Studies have shown that this compound can interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, affecting the metabolism of other substrates .

Cellular Effects

This compound has been observed to influence various cellular processes. It can modulate cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. For instance, the compound has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of downstream targets. This can result in changes in gene expression and cellular metabolism. Additionally, this compound has demonstrated cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, it has been shown to inhibit the activity of proteases by forming stable complexes with the enzyme’s active site. This inhibition can lead to the accumulation of substrates and disruption of normal cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under physiological conditions, with minimal degradation observed over extended periods. Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound can lead to immediate changes in cell signaling and metabolism, while long-term exposure may result in more pronounced effects on gene expression and cellular homeostasis .

Dosage Effects in Animal Models

The effects of this compound have been evaluated in animal models to determine its dosage-dependent effects. Studies have shown that the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects on cellular function and metabolism. At lower doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, the compound can induce cytotoxicity and adverse effects, such as liver and kidney damage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, such as those involving solute carrier transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary depending on factors such as blood flow and tissue permeability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with benzylamine, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as ethanol and catalysts like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce ethyl 4-amino-1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate .

Scientific Research Applications

Ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
  • Ethyl 2-amino-1-benzamido-4-oxo-5-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate

Uniqueness

Ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 4-amino-1-benzyl-5-oxo-2H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-2-19-14(18)11-9-16(13(17)12(11)15)8-10-6-4-3-5-7-10/h3-7H,2,8-9,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGUZVBNBVXTFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)N(C1)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90290155
Record name Ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53720-95-9
Record name 53720-95-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67088
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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